molecular formula C10H10N2Na3O11P B13820964 Orotidine 5'-monophosphate sodium salt

Orotidine 5'-monophosphate sodium salt

Cat. No.: B13820964
M. Wt: 434.14 g/mol
InChI Key: IESMRAGOMHGJFC-LLWADOMFSA-K
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Description

Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that serves as a direct precursor to uridine 5’-monophosphate in the biosynthesis of pyrimidines. This compound plays a crucial role in the metabolic pathway of nucleotides, which are essential for DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized via the de novo synthesis pathway for DNA synthesis. The synthesis involves the enzyme orotate phosphoribosyltransferase, which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate to form orotidine 5’-monophosphate. The trisodium salt form is then obtained to enhance its solubility in water .

Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt typically involves microbial fermentation processes. Microorganisms such as Saccharomyces cerevisiae and Escherichia coli are genetically engineered to overproduce the enzyme orotate phosphoribosyltransferase, thereby increasing the yield of orotidine 5’-monophosphate. The compound is then purified and converted to its trisodium salt form for commercial use .

Chemical Reactions Analysis

Types of Reactions: Orotidine 5’-monophosphate trisodium salt primarily undergoes decarboxylation reactions. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of orotidine 5’-monophosphate trisodium salt involves its conversion to uridine 5’-monophosphate by the enzyme orotidine 5’-monophosphate decarboxylase. This enzyme catalyzes the decarboxylation reaction, which is a crucial step in the pyrimidine biosynthesis pathway. The enzyme’s active site binds to the substrate, facilitating the removal of the carboxyl group and forming uridine 5’-monophosphate .

Comparison with Similar Compounds

Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine 5’-monophosphate, making it a critical intermediate in the pyrimidine biosynthesis pathway. Its trisodium salt form enhances its solubility, making it particularly useful for various biochemical applications .

Properties

Molecular Formula

C10H10N2Na3O11P

Molecular Weight

434.14 g/mol

IUPAC Name

trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IESMRAGOMHGJFC-LLWADOMFSA-K

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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